

Antiflammin-1: A Peptide with Dual Anti-Inflammatory and Anti-Fibrotic Functions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiflammin-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiflammin-1 (AF-1), a synthetic nonapeptide derived from uteroglobin, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and anti-fibrotic properties. This technical guide provides a comprehensive overview of the biological functions of AF-1, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for inflammatory and fibrotic diseases.

Introduction to Antiflammin-1

Antiflammin-1 is a nine-amino-acid peptide with the sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser. It corresponds to a region of high homology between the anti-inflammatory proteins uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin-1 (also known as Annexin A1).^{[1][2]} Initially, its anti-inflammatory effects were hypothesized to be mediated through the inhibition of phospholipase A2 (PLA2), a key enzyme in the production of inflammatory mediators.^{[3][4]} However, subsequent research has revealed a more complex mechanism of action involving specific cell surface receptors and the modulation of key signaling pathways.

Biological Functions in Inflammation

Antiflammin-1 exhibits a range of anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways.

Inhibition of Inflammatory Cell Infiltration and Pro-inflammatory Cytokine Production

AF-1 has been shown to significantly reduce the infiltration of inflammatory cells, particularly neutrophils, into sites of inflammation.[5] This effect is accompanied by a marked decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β).

Modulation of Leukocyte Adhesion

The recruitment of leukocytes to inflamed tissues is a critical step in the inflammatory cascade. AF-1 has been demonstrated to interfere with this process by attenuating the expression of adhesion molecules on the surface of leukocytes. Specifically, it has been shown to inhibit the upregulation of L-selectin and CD11/CD18 on neutrophils, thereby reducing their adhesion to endothelial cells.

Biological Functions in Fibrosis

Beyond its anti-inflammatory properties, **Antiflammin-1** has demonstrated significant anti-fibrotic activity, making it a potential therapeutic for a variety of fibrotic diseases.

Inhibition of Fibroblast Proliferation

A hallmark of fibrosis is the excessive proliferation of fibroblasts and their differentiation into myofibroblasts. AF-1 has been shown to inhibit the proliferation of fibroblasts, such as NIH3T3 cells, in a concentration-dependent manner. This anti-proliferative effect is mediated, at least in part, by its ability to regulate the expression of cell cycle proteins.

Reduction of Collagen Deposition

The excessive deposition of extracellular matrix components, particularly collagen, is a key feature of fibrotic tissue. In preclinical models of pulmonary fibrosis, administration of AF-1 has been shown to markedly attenuate collagen deposition and preserve lung architecture.

Mechanism of Action

The biological effects of **Antiflammin-1** are mediated through its interaction with specific cell surface receptors and the subsequent modulation of intracellular signaling pathways.

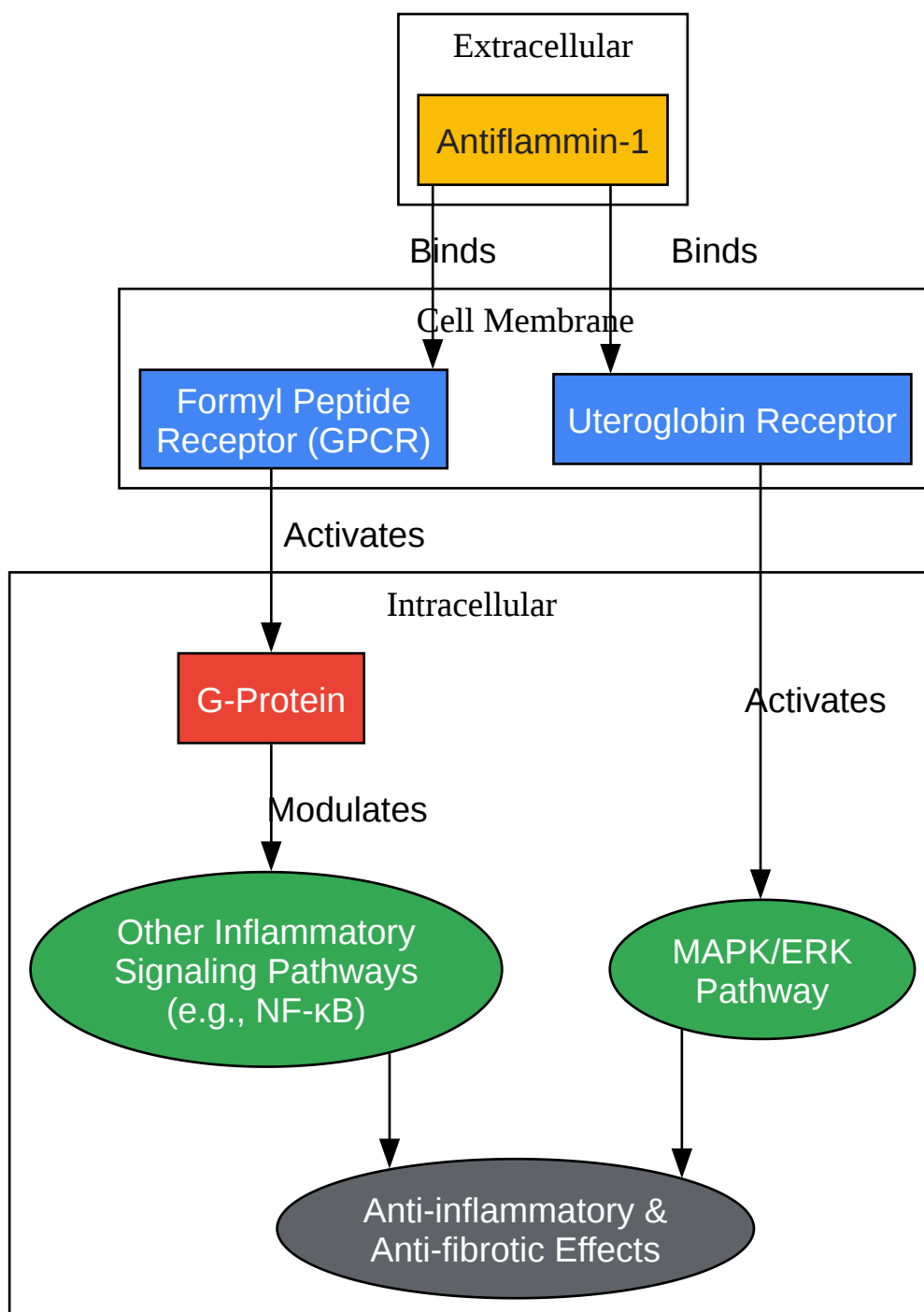
Receptor Interactions

- **Uteroglobin Receptor:** AF-1 has been shown to bind to the uteroglobin (UG) receptor, also known as the UG-binding protein. This interaction is crucial for its anti-fibrotic effects, as blocking the UG receptor abrogates the inhibitory effect of AF-1 on fibroblast proliferation.
- **Formyl Peptide Receptors (FPRs):** AF-1 is also known to interact with Formyl Peptide Receptors, a family of G protein-coupled receptors (GPCRs) involved in inflammation. The activation of FPRs can trigger a cascade of intracellular signaling events that modulate inflammatory responses.

Downstream Signaling Pathways

Binding of AF-1 to its receptors initiates downstream signaling cascades that ultimately lead to its anti-inflammatory and anti-fibrotic effects. A key pathway implicated in AF-1's mechanism is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, the interaction of AF-1 with the uteroglobin-binding protein has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in NIH 3T3 fibroblasts. The activation of the MAPK/ERK pathway is a critical event that can influence cell proliferation and other cellular responses.

The engagement of FPRs by AF-1 likely leads to the activation of G-protein-mediated signaling, which can influence multiple downstream effectors, including pathways that regulate the expression of inflammatory genes.



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Figure 1: Simplified signaling pathway of **Antiflammin-1**.

Quantitative Data on Antiflammin-1's Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of **Antiflammin-1**.

In Vivo Model	Parameter Measured	Treatment	Result	Reference
Bleomycin-induced pulmonary fibrosis in mice	Neutrophil count in BALF	AF-1 (2 mg/kg/day)	Significant reduction	
TNF- α levels in lung homogenates	AF-1 (2 mg/kg/day)	Significant reduction		
IL-1 β levels in lung homogenates	AF-1 (2 mg/kg/day)	Significant reduction		
Hydroxyproline content (collagen)	AF-1 (2 mg/kg/day)	Significant decrease		

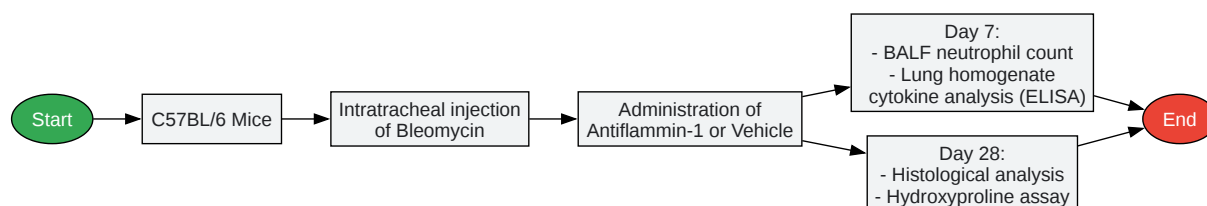
In Vitro Assay	Cell Type	Parameter Measured	Treatment	Result	Reference
TGF- β 1-induced proliferation	NIH3T3 fibroblasts	BrdU incorporation	AF-1 (10 μ M)	Significant inhibition	
Cell cycle progression	AF-1 (10 μ M)	Arrest in G0/G1 phase			
Leukocyte adhesion	Human neutrophils	L-selectin and CD11/CD18 expression	AF-1	Attenuated upregulation	

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize the biological functions of **Antiflammin-1**.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.



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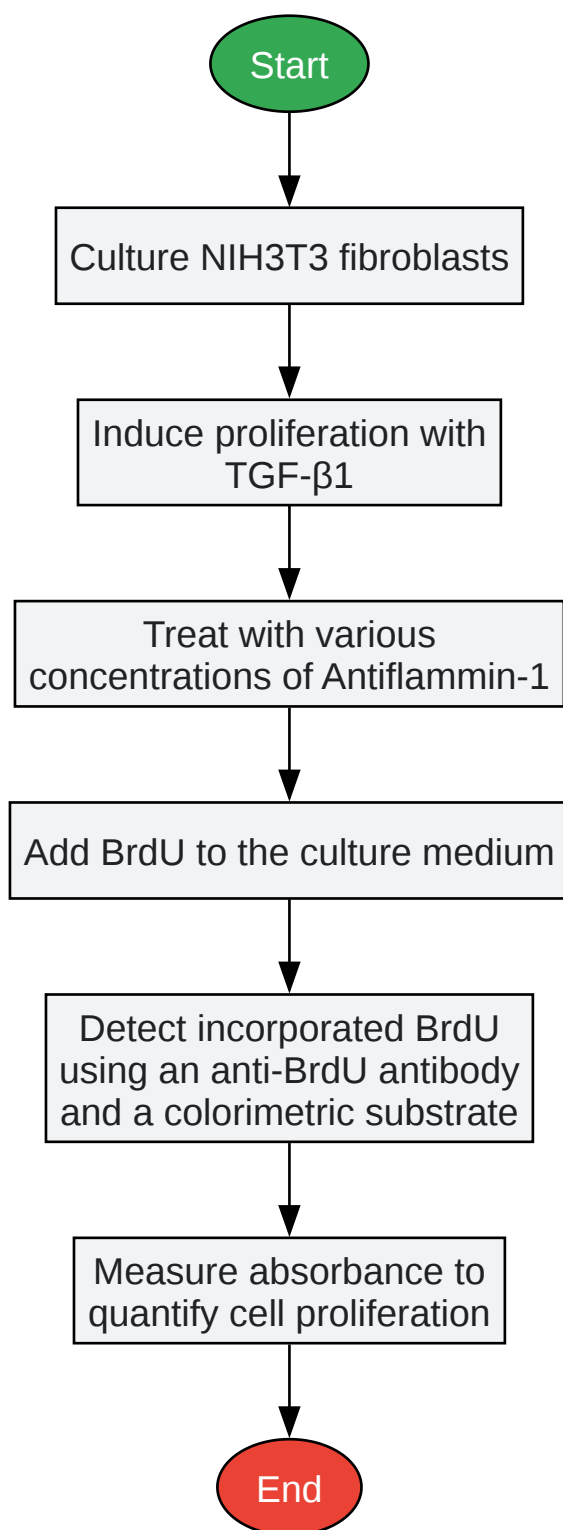
Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

- Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
- Treatment: **Antiflammin-1** or a vehicle control is administered, typically via intraperitoneal injection, according to the desired treatment regimen (preventive or therapeutic).
- Assessment of Inflammation (Day 7):
 - Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to quantify the number of infiltrating inflammatory cells, particularly neutrophils, using a hemocytometer or flow cytometry.

- Cytokine Measurement: Lung homogenates are prepared, and the levels of pro-inflammatory cytokines such as TNF- α and IL-1 β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
- Assessment of Fibrosis (Day 28):
 - Histological Examination: Lung tissues are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of lung architecture destruction.
 - Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Fibroblast Proliferation Assay (BrdU Incorporation)

This in vitro assay is used to assess the effect of **Antiflammin-1** on the proliferation of fibroblasts.



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Figure 3: Experimental workflow for the BrdU fibroblast proliferation assay.

- Cell Culture: NIH3T3 fibroblasts are cultured in appropriate media.
- Stimulation: Cell proliferation is induced by treating the cells with Transforming Growth Factor-beta 1 (TGF- β 1).
- Treatment: Cells are co-treated with various concentrations of **Antiflammin-1**.
- BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.
- Detection and Quantification: After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added, and the resulting color change, which is proportional to the amount of incorporated BrdU, is measured using a microplate reader.

Conclusion

Antiflammin-1 is a peptide with well-documented anti-inflammatory and anti-fibrotic activities. Its ability to modulate key inflammatory and fibrotic pathways through interactions with the uteroglobin receptor and formyl peptide receptors makes it an attractive candidate for the development of novel therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of AF-1 and related compounds for the treatment of a wide range of inflammatory and fibrotic diseases. Further elucidation of its downstream signaling pathways will be crucial for optimizing its therapeutic potential.

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- To cite this document: BenchChem. [Antiflammin-1: A Peptide with Dual Anti-Inflammatory and Anti-Fibrotic Functions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385458#biological-functions-of-antiflammin-1-in-inflammation-and-fibrosis]

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